N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival. The inhibition of PARP-1 by FPB has been shown to have potential applications in cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide is an enzyme that plays a crucial role in DNA repair and cell survival. When DNA is damaged, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide is activated and binds to the damaged DNA, leading to the recruitment of other DNA repair proteins. However, if the damage is too severe, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide can also trigger cell death by a process called N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide-dependent cell death. FPB inhibits the activity of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide by binding to its catalytic domain, preventing the repair of DNA damage and triggering N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide-dependent cell death.
Biochemical and Physiological Effects:
The inhibition of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide by FPB has been shown to have several biochemical and physiological effects. In cancer cells, FPB has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage. In neurodegenerative diseases, FPB has been shown to protect neurons from oxidative stress and DNA damage, which are associated with the pathogenesis of these diseases. In inflammation, FPB has been shown to reduce the production of inflammatory mediators and improve the survival of cells under stress.
Advantages and Limitations for Lab Experiments
The use of FPB in lab experiments has several advantages and limitations. One advantage is that FPB is a potent and selective inhibitor of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide, which allows for the specific targeting of this enzyme. Another advantage is that FPB has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation, which provides a strong rationale for its use in these conditions. However, one limitation is that the use of FPB in lab experiments requires careful consideration of its potential off-target effects and toxicity.
Future Directions
There are several future directions for the research on FPB. One direction is the development of more potent and selective N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors, which may have improved efficacy and reduced toxicity compared to FPB. Another direction is the investigation of the combination of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors with other anticancer agents, which may enhance their therapeutic efficacy. Additionally, the use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors in combination with immunotherapy may have potential applications in cancer treatment. Finally, the investigation of the role of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide in other diseases, such as cardiovascular diseases and metabolic disorders, may provide new insights into the therapeutic potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors.
Synthesis Methods
The synthesis of FPB involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(2-furoyl)-1-piperazine and 4-aminophenyl to form the intermediate product, which is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, FPB.
Scientific Research Applications
The inhibition of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide by FPB has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation. In cancer, FPB has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage in cancer cells. In neurodegenerative diseases, FPB has been shown to protect neurons from oxidative stress and DNA damage, which are associated with the pathogenesis of these diseases. In inflammation, FPB has been shown to reduce the production of inflammatory mediators and improve the survival of cells under stress.
properties
Product Name |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide |
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Molecular Formula |
C24H25N3O5 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-10-5-17(16-22(20)31-2)23(28)25-18-6-8-19(9-7-18)26-11-13-27(14-12-26)24(29)21-4-3-15-32-21/h3-10,15-16H,11-14H2,1-2H3,(H,25,28) |
InChI Key |
XCMQGVNWOBMQCH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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